3-methanesulfonyl-2,4,6-trimethylaniline
Description
3-Methanesulfonyl-2,4,6-trimethylaniline is a substituted aniline derivative featuring a methanesulfonyl (-SO₂CH₃) group at the 3-position and methyl (-CH₃) groups at the 2, 4, and 6 positions. Key structural analogs include:
- 2,4,6-Trimethylaniline (CAS 88-05-1), the parent compound.
- 3-Bromo-2,4,6-trimethylaniline (CAS 82842-52-2), a brominated derivative.
- N-Methyl-2,4,6-trimethylaniline, a methylated amine derivative.
- 3-Methylsulfonylaniline hydrochloride (CAS 80213-28-1), a sulfonylated aniline.
Properties
IUPAC Name |
2,4,6-trimethyl-3-methylsulfonylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2S/c1-6-5-7(2)10(14(4,12)13)8(3)9(6)11/h5H,11H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVQLNZVFRMPHMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1N)C)S(=O)(=O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methanesulfonyl-2,4,6-trimethylaniline typically involves the sulfonation of 2,4,6-trimethylaniline. The process begins with the nitration of 2,4,6-trimethylaniline, followed by reduction to form the corresponding amine.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-Methanesulfonyl-2,4,6-trimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Halogenated derivatives.
Scientific Research Applications
Organic Synthesis
3-Methanesulfonyl-2,4,6-trimethylaniline serves as a crucial intermediate in the synthesis of various organic compounds. Its sulfonyl group enhances reactivity in electrophilic aromatic substitution reactions.
Electrophilic Aromatic Sulfonylation
The compound can be utilized in sulfonylation reactions where it acts as a sulfonylating agent. For instance, studies have shown that using sodium methanesulfinate in conjunction with this compound can lead to efficient sulfonylation of N,N-dimethyl-p-toluidine under specific conditions, yielding significant amounts of the desired products .
| Reaction Conditions | Yield (%) |
|---|---|
| 10:1 MeCN/H2O | 67 |
| Dry MeCN | 27 |
| 10:1 CH2Cl2/H2O | 52 |
Dye Production
The compound is also significant in the dye industry. As an intermediate for acid mordant dyes, it contributes to the production of vibrant colors used in textiles and other materials. The synthesis of acid blue dyes from 2,4,6-trimethylaniline derivatives has been well-documented .
Case Study: Acid Blue 129
Acid Blue 129 is produced using this compound as a precursor. This dye is particularly useful in histochemistry for staining purposes due to its strong affinity for biological tissues.
Material Science
In material science, derivatives of this compound are being explored for their potential as hole transport materials in organic light-emitting diodes (OLEDs) and perovskite solar cells. The incorporation of bulky groups such as methanesulfonyl enhances solubility and thermal stability.
Application in OLEDs
The compound's derivatives are synthesized into polymers that exhibit favorable electronic properties for use in OLEDs. Research indicates that these materials can improve charge transport efficiency and device stability .
Mechanism of Action
The mechanism of action of 3-methanesulfonyl-2,4,6-trimethylaniline involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the modulation of enzyme activity and other cellular processes .
Comparison with Similar Compounds
Comparative Analysis of Structural Analogs
Physical and Chemical Properties
Key Observations :
- Brominated derivatives exhibit lower melting points compared to sulfonylated analogs, reflecting weaker intermolecular forces (van der Waals vs. ionic interactions in sulfonylaniline salts).
- Sulfonyl groups (e.g., -SO₂CH₃) enhance thermal stability, as seen in 3-methylsulfonylaniline hydrochloride’s high melting point .
- Methyl groups at the 2,4,6-positions sterically hinder electrophilic substitution, directing reactivity to the 3-position .
2,4,6-Trimethylaniline :
- Role : Precursor for N-formyl and isonitrile derivatives (e.g., 2,4,6-trimethylphenyl isonitrile) via formylation and dehydration .
- Coordination Chemistry : Forms palladium(II) complexes with ferrocenylmethylidene ligands, enabling catalytic applications .
3-Bromo-2,4,6-trimethylaniline :
- Reactivity : Bromine substituent facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) for pharmaceutical intermediates .
- Pharmaceutical Relevance: Used in HIV inhibitor precursors via α-amino diazoketone synthesis .
This compound (Inferred) :
- Pharmaceuticals : Sulfonamide derivatives are common in drug design (e.g., sulfa antibiotics), suggesting utility in medicinal chemistry.
Biological Activity
3-Methanesulfonyl-2,4,6-trimethylaniline (CAS No. 1082878-81-6) is a chemical compound that has garnered attention due to its potential biological activities. This article explores its synthesis, chemical properties, mechanisms of action, and biological effects based on diverse research findings.
This compound is synthesized through the sulfonation of 2,4,6-trimethylaniline. The typical synthetic route involves nitration followed by reduction to form the corresponding amine. This compound has the molecular formula C10H15NO2S and exhibits properties that allow it to undergo various chemical reactions including oxidation and electrophilic substitution.
The biological activity of this compound can be attributed to its ability to act as an electrophile. This characteristic enables it to interact with nucleophiles in biological systems, potentially modulating enzyme activities and influencing cellular processes. The compound's sulfonyl group plays a crucial role in these interactions, affecting its reactivity and biological efficacy .
Biological Activity
Research has indicated several areas where this compound may exhibit biological activity:
- Antimicrobial Properties : Studies suggest that derivatives of trimethylaniline compounds can possess antimicrobial properties. The structural modifications introduced by the methanesulfonyl group may enhance these effects.
- Anticancer Activity : Preliminary investigations indicate potential anticancer properties, particularly in inhibiting tumor growth through modulation of specific signaling pathways .
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic processes, which could be beneficial in therapeutic contexts .
Case Studies
- Anticancer Research : A study evaluated various trimethylaniline derivatives for their ability to inhibit cancer cell proliferation. Results indicated that compounds with sulfonyl substitutions exhibited enhanced cytotoxic effects against specific cancer cell lines compared to their unsubstituted counterparts .
- Antimicrobial Testing : Another investigation focused on the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results demonstrated significant inhibition zones, suggesting strong antimicrobial activity .
Data Table: Biological Effects of this compound
Q & A
Q. What are the established synthetic routes for 3-methanesulfonyl-2,4,6-trimethylaniline, and what analytical techniques are critical for confirming its purity and structure?
Methodological Answer:
- Synthesis: The compound is typically synthesized via sulfonation of 2,4,6-trimethylaniline derivatives. For example, reactions with methanesulfonyl chloride under controlled basic conditions (e.g., using NaHCO₃) yield the sulfonamide product. A related approach involves cyclometallation with palladium(II) complexes, as demonstrated in the synthesis of chloro-bridged Pd(II) complexes derived from Schiff base ligands .
- Characterization:
- NMR Spectroscopy: ¹H/¹³C NMR is essential for confirming substitution patterns. For example, methyl groups at positions 2,4,6 and the methanesulfonyl group produce distinct splitting patterns (e.g., singlet for para-methyl groups) .
- X-ray Crystallography: Programs like SHELXL (SHELX system) are widely used for refining crystal structures. Ensure high-resolution data (e.g., <1.0 Å) to resolve potential disorder in the methanesulfonyl group .
- Purity: Use elemental analysis (C, H, N, S) with ≤0.3% deviation from theoretical values and HPLC with UV detection (λ = 254 nm).
Q. How does the steric and electronic environment of the methanesulfonyl group influence the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer:
- Steric Effects: The bulky 2,4,6-trimethylaniline backbone creates significant steric hindrance, limiting access to the sulfonyl group. This is evident in reduced reaction rates with bulky nucleophiles (e.g., tert-butoxide) compared to smaller ones (e.g., methoxide).
- Electronic Effects: The electron-withdrawing sulfonyl group activates the aromatic ring for electrophilic substitution at the para position, but deactivates it for Friedel-Crafts alkylation. Computational studies (DFT) are recommended to quantify charge distribution .
- Experimental Design: Compare reaction kinetics under identical conditions (solvent, temperature) using substrates with varying substituents (e.g., 3-nitro vs. 3-methanesulfonyl). Monitor progress via TLC or in-situ IR spectroscopy.
Advanced Research Questions
Q. What methodological challenges arise in crystallizing this compound derivatives, and how can they be mitigated?
Methodological Answer:
- Challenges:
- Disorder: The methanesulfonyl group often exhibits rotational disorder. For example, in Pd(II) complexes, bridging acetate ligands may adopt multiple conformations .
- Twinned Crystals: High symmetry (e.g., orthorhombic space groups like Pbca) increases twinning risk. Use SHELXL’s TWIN/BASF commands during refinement .
- Mitigation Strategies:
- Grow crystals slowly via vapor diffusion (e.g., ether into CH₂Cl₂).
- Collect data at low temperature (100 K) to reduce thermal motion.
- Validate models with R-factor convergence (<5% discrepancy) and Hirshfeld surface analysis.
Q. How can researchers resolve contradictions in crystallographic data interpretations for organometallic complexes derived from this compound?
Methodological Answer:
- Case Study: In Pd(II) complexes, conflicting reports on bond lengths (e.g., Pd–N vs. Pd–C) may arise from differing refinement protocols.
- Step 1: Re-analyze raw diffraction data using updated software (e.g., SHELXL-2023) to apply newer restraints .
- Step 2: Cross-validate with spectroscopic data. For example, compare Pd–N distances with IR ν(N–H) stretching frequencies (expected: 3300–3400 cm⁻¹ for coordinated amines) .
- Step 3: Publish dual-refinement results (e.g., with/without hydrogen atom constraints) in supplementary materials to aid reproducibility.
Q. What strategies are effective for optimizing the catalytic activity of this compound-derived ligands in cross-coupling reactions?
Methodological Answer:
- Ligand Design: Modify the sulfonyl group’s electronic profile (e.g., replace methanesulfonyl with trifluoromethanesulfonyl) to enhance metal-ligand charge transfer.
- Experimental Optimization:
- Screen solvents (DMF vs. THF) and bases (K₂CO₃ vs. Cs₂CO₃) to stabilize intermediates.
- Use high-throughput robotic platforms to test 50–100 reaction conditions in parallel.
- Case Study: N-heterocyclic carbene (NHC) precursors derived from 2,4,6-trimethylaniline show enhanced activity in benzoin condensations when paired with Pd(II) .
Q. How should researchers address discrepancies between theoretical and experimental NMR chemical shifts for this compound?
Methodological Answer:
- Root Causes:
- Solvent effects (e.g., CDCl₃ vs. DMSO-d₆) alter shielding constants.
- Conformational flexibility in solution vs. static solid-state structures.
- Resolution Workflow:
- Calculate shifts using Gaussian-09 with the IEFPCM solvent model.
- Compare experimental vs. computed shifts for all protons (RMSD <0.2 ppm acceptable).
- If outliers exist (e.g., methanesulfonyl CH₃), re-examine sample purity or consider dynamic effects via VT-NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
